ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including fluorophenyl, hydroxy, methyl, prop-2-en-1-yloxy, benzoyl, oxo, dihydro-1H-pyrrol, methyl thiazole, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Formation of the pyrrol ring: This can be done through cyclization reactions involving amines and carbonyl compounds.
Final esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids, or esterified to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Esterification: Catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used in esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
ETHYL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
ETHYL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Benzimidazole Derivatives: Used in various therapeutic applications, including antiviral and anti-inflammatory treatments.
Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
The uniqueness of ETHYL 2-[2-(4-FLUOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its complex structure, which allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C28H25FN2O6S |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H25FN2O6S/c1-5-13-37-20-12-9-18(14-15(20)3)23(32)21-22(17-7-10-19(29)11-8-17)31(26(34)24(21)33)28-30-16(4)25(38-28)27(35)36-6-2/h5,7-12,14,22,32H,1,6,13H2,2-4H3/b23-21+ |
InChI Key |
RISZAKSHHBXUMC-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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